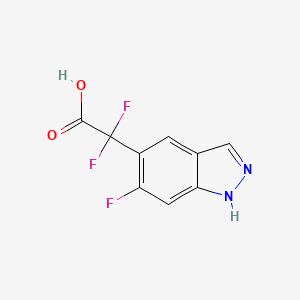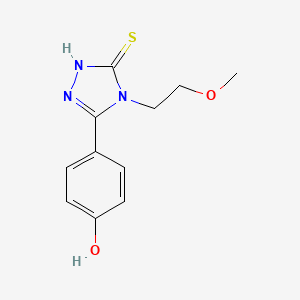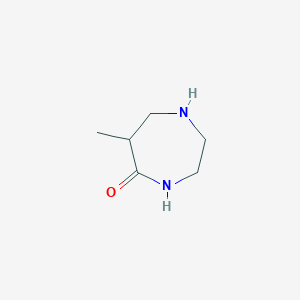![molecular formula C7H9N B13006430 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 796963-32-1](/img/structure/B13006430.png)
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbicyclo[111]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for 3-Methylbicyclo[11
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylbicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination makes it a valuable building block for the synthesis of complex molecules with specific properties and functions.
Propiedades
Número CAS |
796963-32-1 |
|---|---|
Fórmula molecular |
C7H9N |
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
3-methylbicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c1-6-2-7(3-6,4-6)5-8/h2-4H2,1H3 |
Clave InChI |
RNFOURVYTUHICP-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)
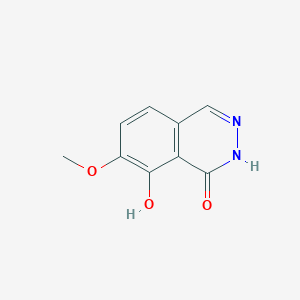

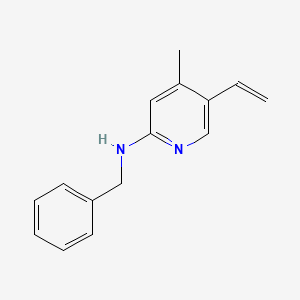
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
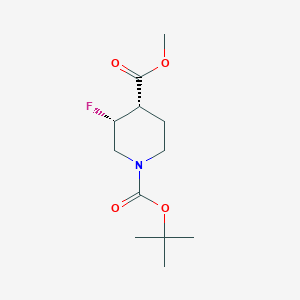
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
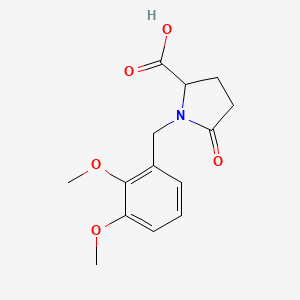
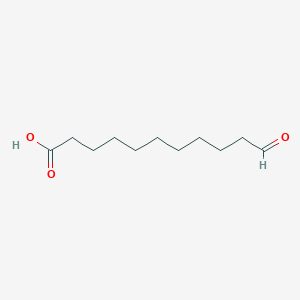
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
